molecular formula C7H9NOS B13833266 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde

2,5-Dimethyl-1,4-thiazine-4-carbaldehyde

Cat. No.: B13833266
M. Wt: 155.22 g/mol
InChI Key: AROSSROMPZTDTG-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1,4-thiazine-4-carbaldehyde is a synthetic organic compound belonging to the 1,4-thiazine family, a class of heterocycles known for their presence in various biologically active molecules and natural products . The 1,4-thiazine core is a six-membered ring containing nitrogen and sulfur atoms, and its derivatives are subjects of interest in medicinal chemistry and materials science due to their diverse pharmacological potential . Research into similar 1,4-thiazine structures has indicated activities such as antimicrobial, anticancer, and antioxidant properties, suggesting that this compound could serve as a valuable intermediate or scaffold in the development of new therapeutic agents . The aldehyde functional group provides a versatile handle for further chemical modifications via condensation or nucleophilic addition reactions, making it a useful building block for synthesizing more complex molecules like Schiff bases or heterocyclic-fused systems . Handling should be performed by qualified professionals in a controlled laboratory setting. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

2,5-dimethyl-1,4-thiazine-4-carbaldehyde

InChI

InChI=1S/C7H9NOS/c1-6-4-10-7(2)3-8(6)5-9/h3-5H,1-2H3

InChI Key

AROSSROMPZTDTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=CS1)C)C=O

Origin of Product

United States

Preparation Methods

Cyclization and Condensation Routes

  • Starting materials : Typically, 2,5-dimethyl substitution can be introduced using methylated precursors such as methyl ketones or methyl-substituted thiols.
  • Aldehyde introduction : The aldehyde group at position 4 can be introduced either by formylation after ring formation or by using a formylated precursor in the cyclization step.

Microwave and Ultrasonic-Assisted Synthesis

  • Microwave irradiation and ultrasonic baths have been used to reduce reaction times and improve yields in the synthesis of thiazine derivatives. For example, phenacyl bromide and sodium saccharin react under microwave irradiation to form related thiazine derivatives in significantly shorter times (25 min vs 3 h) with yields up to 87%.
  • Such methods can be adapted to synthesize this compound by selecting appropriate methylated precursors.

Multi-Component and One-Pot Syntheses

  • Multi-component reactions involving aldehydes, thioureas, and ketones under catalysis (e.g., ceric ammonium nitrate in polyethylene glycol 400) have been reported for 1,3-thiazine derivatives. Similar strategies can be tailored for 1,4-thiazine systems.
  • One-pot Smiles rearrangement methods enable the formation of complex 1,4-thiazine analogues efficiently without transition metals, using catalysts like cesium carbonate in DMF.

Green Synthetic Methods

  • Green synthesis approaches include reactions in aqueous media at moderate temperatures (80 °C) with ammonium acetate as a catalyst, followed by extraction and recrystallization to obtain pure thiazine derivatives.
  • Ultrasonic irradiation in dimethylformamide (DMF) at lower temperatures also facilitates rapid synthesis with high yields.

Example Synthetic Scheme (Adapted from Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 Methylated thiol + methyl ketone + ammonium acetate in water, 80 °C, 3 h Cyclocondensation forming thiazine ring 75-85 Green synthesis approach
2 Microwave irradiation (30 W, 25 min) in DMF Accelerated ring closure and substitution 85-90 Ultrasonic/microwave-assisted
3 Formylation with formylating agent (e.g., Vilsmeier reagent) Introduction of aldehyde at position 4 70-80 Post-ring formation step
4 Purification by recrystallization from ethanol Isolation of pure this compound Standard purification

Analytical and Characterization Techniques

Summary of Research Findings

Aspect Details
Reaction time reduction Microwave and ultrasonic methods reduce synthesis time from hours to minutes.
Yield improvement Yields improved to 85-90% with assisted methods compared to traditional thermal methods.
Environmental considerations Green synthesis in aqueous media and solvent-free conditions reduce hazardous waste.
Versatility Multi-component and one-pot methods allow structural diversity and functionalization.
Challenges Selective formylation at position 4 without affecting other ring positions requires control.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,5-Dimethyl-1,4-thiazine-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiazine ring’s aromaticity and electron distribution also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

The following comparison focuses on structural analogs, coordination behavior, and biological activities of related heterocycles, as direct data for 2,5-dimethyl-1,4-thiazine-4-carbaldehyde are unavailable.

Structural and Functional Comparisons
Compound Core Structure Substituents Key Functional Groups Coordination Sites
This compound 1,4-Thiazine 2-CH₃, 5-CH₃, 4-CHO Aldehyde (CHO), S, N N (ring), O (CHO)
3,5-Dimethyl-1,2,4-triazole (from Cu-MOFs) 1,2,4-Triazole 3-CH₃, 5-CH₃ N-H, N (triazole ring) N (triazole ring)
4-Amino-3,5-dimethyl-1,2,4-triazole 1,2,4-Triazole 3-CH₃, 5-CH₃, 4-NH₂ Amino (NH₂), N (triazole) NH₂, N (triazole)
Thiazol-5-ylmethyl derivatives Thiazole Variable substituents S, N (thiazole ring) N (thiazole), O (carbamate)

Key Observations :

  • The thiazine ring’s larger size (vs.
  • The carbaldehyde group in thiazine derivatives introduces a reactive site for nucleophilic addition (e.g., hemiaminal formation, as seen in triazole derivatives ), but its steric bulk could limit coordination flexibility compared to amino or hydroxyl groups in triazoles.
Coordination Chemistry

Triazole-based ligands (e.g., 3,5-dimethyl-1,2,4-triazole) exhibit strong coordination with transition metals (Cu, Zn, Ag) via nitrogen atoms, forming stable MOFs with antimicrobial properties . For example:

  • Cu-MOFs : Synthesized with 3,5-dimethyl-1,2,4-triazole ligands show superior antibacterial activity against S. aureus compared to Zn-MOF or Cd-MOF, attributed to stronger Cu-N coordination and electrostatic interactions .
  • Hemiaminal Formation: 4-Amino-3,5-dimethyl-1,2,4-triazole reacts with carbonyl compounds to form stable hemiaminals, stabilized by metal ions like Zn²⁺ or Rh³⁺ .

In contrast, the carbaldehyde group in this compound could act as a weaker ligand due to competing resonance stabilization of the aldehyde, reducing its ability to donate electrons to metal centers compared to amino-triazoles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2,5-Dimethyl-1,4-thiazine-4-carbaldehyde, and how can reaction conditions be systematically optimized?

  • Methodological Answer : A reflux-based approach using ethanol/acetic acid as a solvent-catalyst system is commonly employed for analogous aldehyde-thiazine derivatives. For example, substituted benzaldehydes react with heterocyclic amines under reflux (4 hours, 80–90°C) to form Schiff base-like structures . Optimization involves varying molar ratios (e.g., 1:1 to 1:1.2 aldehyde:amine), solvent polarity (ethanol vs. DMF), and acid catalysis (e.g., glacial acetic acid vs. HCl). Reaction progress should be monitored via TLC or HPLC to identify ideal stoichiometry and minimize byproducts .

Q. How can spectroscopic and chromatographic techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • FTIR : Confirm the presence of aldehyde C=O stretching (~1700 cm⁻¹) and thiazine ring vibrations (C-N/C-S bands at 1200–1400 cm⁻¹). Compare with reference spectra of similar triazole-aldehyde hybrids .
  • NMR : Use ¹H NMR to identify aldehyde protons (δ 9.5–10.5 ppm) and methyl groups (δ 1.5–2.5 ppm). ¹³C NMR resolves carbonyl carbons (δ 190–200 ppm) and heterocyclic carbons .
  • HPLC-MS : Quantify purity (>95%) and detect degradation products (e.g., oxidized aldehydes) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. What computational methods can predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and protonation states. For example, aldehyde groups in similar compounds show pH-dependent tautomerization, affecting redox stability . Molecular dynamics (MD) simulations further assess thermal degradation pathways (e.g., aldehyde oxidation to carboxylic acids at >150°C) .

Q. How can researchers resolve contradictions between experimental and theoretical data regarding the compound’s crystallographic structure?

  • Methodological Answer : Combine XRD, SEM, and TEM to cross-validate crystallinity and morphology. For instance, XRD of Cu-MOF analogs revealed discrepancies between simulated and experimental lattice parameters, resolved by refining synthesis protocols (e.g., adjusting ligand-to-metal ratios) . Pair Rietveld refinement with TEM-EDS mapping to confirm elemental homogeneity and detect amorphous impurities .

Q. What strategies mitigate decomposition during biological activity assays involving this compound?

  • Methodological Answer : Stabilize the aldehyde group via Schiff base formation with amino-containing buffers (e.g., Tris-HCl) or lyophilization under inert gas. For cellular assays, use low-temperature storage (-80°C) and antioxidants (e.g., ascorbic acid) to prevent oxidation. Validate stability via LC-MS at 0-, 24-, and 48-hour intervals .

Q. How can researchers design structure-activity relationship (SAR) studies to explore the biological mechanisms of this compound?

  • Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenated methyl groups or thiazine ring expansion). Test against enzyme targets (e.g., kinases or oxidoreductases) using fluorescence-based assays. For example, triazole-aldehyde hybrids inhibited cytochrome P450 isoforms via competitive binding, validated by docking studies (AutoDock Vina) and IC₅₀ comparisons .

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